2-[(2-Nitrophenyl)amino]-3-cyanothiophene

Olanzapine Synthesis Impurity Profiling Thiophene Intermediates

Avoid failed syntheses caused by incorrect 5-substituted analogs. This compound is the essential unsubstituted intermediate for olanzapine derivative research. - Structurally critical: The unsubstituted 5-position on the thiophene ring ensures correct downstream functionalization, preventing impurity formation that occurs with 5-methyl or 5-formyl analogs. - Analytical utility: Serves as a reference marker in HPLC methods to monitor reaction progress and quantify process impurities. - Supply reliability: Sourced for consistent quality supporting reproducible crystal engineering and solid-state studies.

Molecular Formula C11H7N3O2S
Molecular Weight 245.26 g/mol
CAS No. 186792-85-8
Cat. No. B139041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2-Nitrophenyl)amino]-3-cyanothiophene
CAS186792-85-8
Synonyms2-[(2-Nitrophenyl)amino]-3-thiophenecarbonitrile; 
Molecular FormulaC11H7N3O2S
Molecular Weight245.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)NC2=C(C=CS2)C#N)[N+](=O)[O-]
InChIInChI=1S/C11H7N3O2S/c12-7-8-5-6-17-11(8)13-9-3-1-2-4-10(9)14(15)16/h1-6,13H
InChIKeyBGBMKHNXWAGHQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(2-Nitrophenyl)amino]-3-cyanothiophene: Essential Intermediate


2-[(2-Nitrophenyl)amino]-3-cyanothiophene (CAS 186792-85-8) is a heterocyclic building block with the molecular formula C11H7N3O2S and a molecular weight of 245.26 g/mol . It is characterized by a thiophene ring substituted with a nitrophenylamino group and a cyano group . Its primary and most well-documented application is as a crucial intermediate in the synthesis of derivatives of the atypical antipsychotic drug olanzapine [1]. The compound typically presents as an orange or yellow crystalline solid .

Reported primary intermediate for olanzapine derivative synthesis
5‑unsubstituted thiophene core supports intended annulation chemistry
Orange/yellow crystalline solid with reported thermal sensitivity

2-[(2-Nitrophenyl)amino]-3-cyanothiophene: Why Analogs Fail


In the context of synthesizing olanzapine derivatives, the precise substitution pattern on the thiophene ring is critical for the success of downstream reactions and the purity of the final product. Generic substitution with a related cyanothiophene analog, such as a 5-methyl derivative (CAS 138564-59-7) or a 5-formyl derivative (CAS 186792-87-0), will lead to a different reaction pathway or the formation of an undesired impurity . The unsubstituted 5-position on 2-[(2-Nitrophenyl)amino]-3-cyanothiophene is a key structural feature that distinguishes it from these impurities and dictates its specific reactivity in the intended synthetic route [1].

5-Methyl analog (CAS 138564-59-7)
Substitution may shift the reaction pathway and increase risk of undesired olanzapine impurity.
5-Formyl analog (CAS 186792-87-0)
5‑formyl substitution may not support the required annulation, risking impurity formation.

2-[(2-Nitrophenyl)amino]-3-cyanothiophene: Differentiation Evidence


Structural Comparison: 5-Unsubstituted vs. 5-Methyl

The target compound, 2-[(2-Nitrophenyl)amino]-3-cyanothiophene (C11H7N3O2S), is structurally distinct from the common olanzapine impurity and synthetic analog 5-Methyl-2-[(2-nitrophenyl)amino]-3-cyanothiophene (C12H9N3O2S) . The absence of a methyl group at the 5-position of the thiophene ring results in a lower molecular weight (245.26 g/mol vs. 259.28 g/mol) and altered reactivity. While the 5-methyl analog is a known impurity in olanzapine, the target compound is a primary intermediate for the synthesis of olanzapine derivatives .

Structural Comparison
Class-level inference
MW 245.26 vs 259.28 g/mol (Δ 14.02)
Supports correct intermediate selection; avoids impurity synthesis
Verify identity via in-house specification; sources absent
Olanzapine Synthesis Impurity Profiling Thiophene Intermediates

3-Cyano Group Reactivity in Annulation

The 3-cyano group on the thiophene ring of the target compound is a key functional handle that enables its role as an intermediate. In contrast to a simple thiophene, the nitrile is essential for the subsequent annulation reaction with a benzodiazepine moiety to form the thienobenzodiazepine core of olanzapine derivatives [1]. Analogs lacking the cyano group, such as 2-aminothiophene, would not be able to participate in this specific cyclization step. This class-level inference is supported by the Gewald reaction, a common method to synthesize 2-aminothiophenes, where the nitrile group is a crucial component for forming the heterocyclic core of olanzapine [2].

3-Cyano Reactivity
Class-level inference
Enables thienobenzodiazepine annulation
2-Aminothiophene lacks this pathway
Cyano group is essential for the target synthetic transformation
Gewald reaction context; pathway supported by literature
Heterocyclic Chemistry Drug Synthesis Gewald Reaction

Polymorphic Instability Compared to ROY

The parent compound of this class, known as ROY (5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile), is famous for its prolific polymorphism, with over a dozen known crystal forms [1]. The 5-unsubstituted analog, 2-[(2-Nitrophenyl)amino]-3-cyanothiophene, is also reported to exhibit thermal instability and form unstable orange crystals upon heating . Specifically, it decomposes at 210°C and forms unstable orange crystals when heated to 250°C for 48 hours . This behavior is distinct from the well-characterized and stable polymorphs of its 5-methyl analog, highlighting a key difference in their solid-state properties.

Polymorphic Stability
Cross-study comparable
Decomp. at 210°C; unstable crystals at 250°C
ROY: multiple stable polymorphs
Solid-state behavior may require controlled storage and handling review
Polymorphism risks differ from methyl analog; review handling protocols
Polymorphism Crystal Engineering Solid-State Chemistry

2-[(2-Nitrophenyl)amino]-3-cyanothiophene: Application Scenarios


Olanzapine Derivative Synthesis Intermediate

This is the compound's primary and most established use. Researchers and pharmaceutical chemists should procure this compound specifically when a synthetic route requires the 5-unsubstituted cyanothiophene core for further functionalization into a known or novel olanzapine derivative [1]. Using the incorrect 5-methyl analog will result in the formation of an impurity and the failure of the synthesis.

Olanzapine Impurity Reference Standard

While not an olanzapine impurity itself, 2-[(2-Nitrophenyl)amino]-3-cyanothiophene serves as a crucial intermediate. It can be used as a reference marker in analytical methods (e.g., HPLC) to monitor the progress of reactions or to identify and quantify related process impurities that may arise from incomplete reactions or side reactions involving this intermediate .

Polymorphism and Solid-State Studies

Given the rich polymorphic behavior of structurally related ROY compounds, this specific compound presents a valuable case study for researchers investigating crystal engineering and the impact of subtle structural changes (i.e., the absence of a 5-methyl group) on solid-state properties and stability [2].

Application
Selection Property
Validation Focus
Olanzapine Derivative Synthesis
5‑unsubstituted thiophene core
Confirm structural identity to prevent impurity formation
Impurity Reference Standard
Intermediate retention marker
Establish method specificity for reaction monitoring
Solid‑State Research
Crystal form liability
Assess thermal stability and polymorphic behavior under storage

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